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molecular formula C7H6BrClO2S B1268837 4-Bromobenzylsulfonyl chloride CAS No. 53531-69-4

4-Bromobenzylsulfonyl chloride

Cat. No. B1268837
M. Wt: 269.54 g/mol
InChI Key: ZWVWFWGJZPHCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302985B2

Procedure details

To a solution of N-chlorosuccinimide (3.95 g, 29.6 mmol) in acetonitrile (11.6 mL) and 1 M HCl (2.31 mL) at 0° C. was slowly added a solution of thioacetic acid S-(4-bromo-benzyl) ester (1.81 g, 7.39 mmol) in acetonitrile (6.3 mL) over 60 minutes whilst allowing the reaction to warm to 15° C. The remaining solution was added and reaction left to warm to room temperature for 10 minutes. The mixture was cooled to 0° C. and stirred for 1 hour. Water was added and the product was extracted with EtOAc, washed with brine, dried with Na2SO4, concentrated to give (4-bromo-phenyl)-methanesulfonyl chloride (2.6 g, 9.6 mmol). 1H NMR (300 MHz, CDCl3): δ 7.60 (d, 2 H), 7.36 (d, 2 H), 4.81 (s, 2 H).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClN1C(=[O:7])CCC1=O.[Br:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][S:15]C(=O)C)=[CH:12][CH:11]=1.[OH2:21].[ClH:22]>C(#N)C>[Br:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][S:15]([Cl:22])(=[O:7])=[O:21])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
1.81 g
Type
reactant
Smiles
BrC1=CC=C(CSC(C)=O)C=C1
Name
Quantity
2.31 mL
Type
reactant
Smiles
Cl
Name
Quantity
11.6 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
6.3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
The remaining solution was added
CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.6 mmol
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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